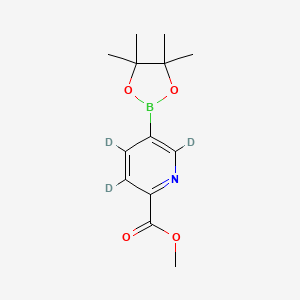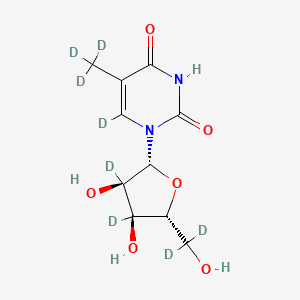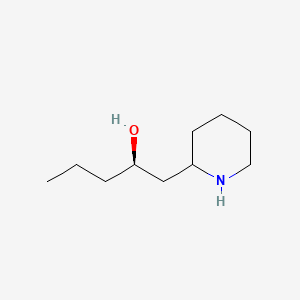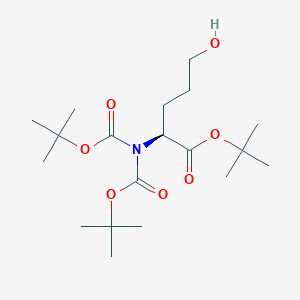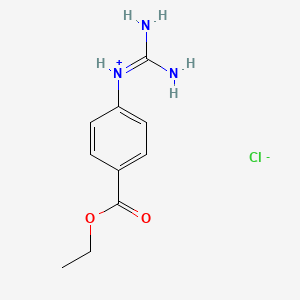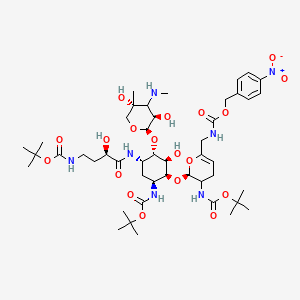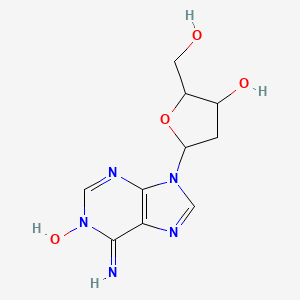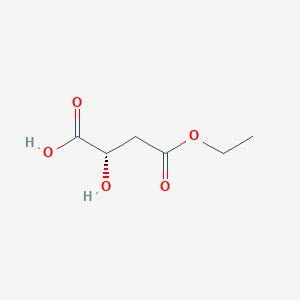
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid typically involves the use of ethyl acetoacetate as a starting material. The process includes the following steps:
Ethylation: Ethyl acetoacetate is ethylated using ethyl iodide in the presence of a base such as sodium ethoxide.
Hydrolysis: The ethylated product undergoes hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxy-2-oxo-4-oxobutanoic acid.
Reduction: Formation of 4-ethoxy-2-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Metabolic Pathways: It may participate in metabolic pathways, influencing the production of key metabolites.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-Hydroxy-4-oxobutanoic acid: Lacks the ethoxy group, making it less lipophilic.
(2S)-4-Methoxy-2-hydroxy-4-oxobutanoic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H10O5 |
|---|---|
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 |
Clave InChI |
FFOKDOPEBQXHEH-BYPYZUCNSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)O)O |
SMILES canónico |
CCOC(=O)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


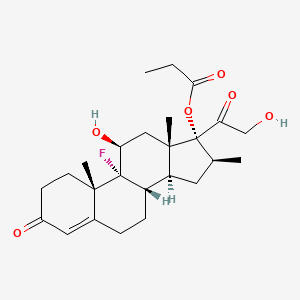
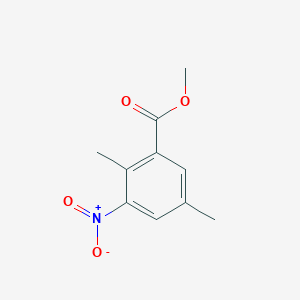
![[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
